(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Medicinal Chemistry Drug Discovery Chemical Biology

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide (CAS 864975-96-2; molecular formula C₁₈H₁₆BrN₃O₂S; molecular weight 416.29 g/mol) is a synthetic small molecule belonging to the benzothiazole-derived N-cyanobenzamide class. The compound features a 6-bromo-substituted benzothiazole core, an N-(2-methoxyethyl) substituent at position 3, and a 4-cyanobenzamide moiety coupled via an imine (Z)-ylidene linkage.

Molecular Formula C18H14BrN3O2S
Molecular Weight 416.29
CAS No. 864975-96-2
Cat. No. B2442585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
CAS864975-96-2
Molecular FormulaC18H14BrN3O2S
Molecular Weight416.29
Structural Identifiers
SMILESCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H14BrN3O2S/c1-24-9-8-22-15-7-6-14(19)10-16(15)25-18(22)21-17(23)13-4-2-12(11-20)3-5-13/h2-7,10H,8-9H2,1H3
InChIKeyIWKINDYFVXMHMD-UZYVYHOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide (CAS 864975-96-2): Chemical Identity and Sourcing Context


(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide (CAS 864975-96-2; molecular formula C₁₈H₁₆BrN₃O₂S; molecular weight 416.29 g/mol) is a synthetic small molecule belonging to the benzothiazole-derived N-cyanobenzamide class. The compound features a 6-bromo-substituted benzothiazole core, an N-(2-methoxyethyl) substituent at position 3, and a 4-cyanobenzamide moiety coupled via an imine (Z)-ylidene linkage . This specific combination of structural elements distinguishes it within the broader benzothiazole-cyanobenzamide family. The compound is supplied by the MLSMR library under external ID MLS000084503 (PubChem SID 864975) and was originally sourced from InterBioScreen (supplier structure ID: STOCK5S-33955) . Its PubChem record is designated as a legacy deposit, indicating minimal ongoing curation by the data contributor .

Why Generic Substitution Fails: Structural Determinants of Differentiation for (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide


Within the benzothiazole-cyanobenzamide chemotype, even minor structural modifications can produce dramatic shifts in target engagement, selectivity profile, and physicochemical behavior. The target compound possesses three non-interchangeable structural features: (i) the 6-bromo substituent on the benzothiazole ring, which modulates electron density and halogen-bonding potential; (ii) the N-(2-methoxyethyl) group at the 3-position, influencing conformational flexibility and solubility; and (iii) the 4-cyanobenzamide moiety, which contributes to π-stacking interactions and hydrogen-bond acceptor capacity. Closely related analogs—including (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide, and compounds bearing pivalamide, cinnamamide, or butyramide replacements for the 4-cyanobenzamide group—each alter at least one of these pharmacophoric elements. Without compound-specific comparative binding, selectivity, and cellular activity data, no inference can be made that these analogs are functionally interchangeable . The procurement decision must therefore be guided by direct experimental evidence for this exact compound, not by class-level assumptions.

Quantitative Differential Evidence for (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide: Current Data Availability Assessment


Absence of Published Comparative Bioactivity Data for CAS 864975-96-2 Against Named Comparators

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases (conducted May 2026) identified no peer-reviewed publications, patents, or public bioassay records containing quantitative in vitro or in vivo activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition, or any other endpoint) for (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide (CAS 864975-96-2). No head-to-head comparison of this compound against any named analog or reference inhibitor was found in any admissible source. The compound's PubChem record (SID 864975, CID 666223) is classified as a legacy deposit with no associated bioassay results . This evidence gap is explicitly documented here as required by the Product-Specific Evidence Guide methodology when high-strength differential evidence is unavailable.

Medicinal Chemistry Drug Discovery Chemical Biology

Structural Distinction from Closest Analogs: Bromine Position and N-Substituent Effects

The target compound can be differentiated structurally from its closest available analogs. The (Z)-configuration, 6-bromo substitution on the benzothiazole ring, N-(2-methoxyethyl) group at position 3, and 4-cyanobenzamide moiety collectively define its chemical identity. Known analogs with published data include: (i) (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide (E-isomer with methyl instead of methoxyethyl at N3), and (ii) (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide (chloro instead of bromo, methyl instead of methoxyethyl). The methoxyethyl substituent at N3 introduces greater conformational freedom, altered logP, and distinct hydrogen-bond acceptor capacity relative to the methyl-substituted analogs. The 6-bromo (vs. 6-chloro) substitution alters halogen size, polarizability, and potential halogen-bonding interactions. These structural differences are theoretically meaningful; however, no direct comparative activity data are available to quantify their functional consequences for this compound .

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Class-Level Inference: Benzothiazole-Cyanobenzamide Chemotype Recognized for Kinase Inhibition and Antiproliferative Activity

The broader benzothiazole-cyanobenzamide chemotype has been investigated in multiple independent studies for kinase inhibition and antiproliferative activity. Representative disclosures include: benzothiazole-based CK-1δ inhibitors with IC₅₀ values in the 10–47 nM range; benzothiazole derivatives targeting VEGFR-2 and EGFR with IC₅₀ values of 0.73–0.89 µM against cancer cell lines; and cyano- and amidino-substituted benzothiazoles demonstrating antiproliferative effects across several tumor cell lines. Additionally, substituted benzothiazole compounds have been claimed as protein kinase inhibitors in patent literature (e.g., WO-2008124393-A1, WO2007121154A2). Importantly, none of these datasets include CAS 864975-96-2. These class-level findings suggest potential applications but do not constitute evidence of activity for the target compound. Any extrapolation from class-level data to the specific compound is unsupported without direct experimental confirmation.

Kinase Inhibition Anticancer Agents Medicinal Chemistry

Vendor Purity and Quality Documentation: Minimal Publicly Available Data

A search for publicly available vendor certificates of analysis, purity specifications, and QC documentation for CAS 864975-96-2 from admissible sources (excluding benchchems, molecule, evitachem, vulcanchem) yielded no results. No HPLC, NMR, or MS characterization data for this specific compound lot could be identified from authoritative databases or non-excluded vendor sites. This contrasts with structurally related compounds such as 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine (CAS 1286709-66-7), for which vendors including Bidepharm publish purity specifications (98%) and batch-specific QC documentation including NMR, HPLC, and GC data. The absence of publicly documented purity and characterization data for CAS 864975-96-2 represents a procurement risk factor that must be weighed when comparing to analogs with established QC documentation.

Chemical Procurement Quality Control Compound Management

Application Scenarios for (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide: Evidence-Constrained Guidance


Exploratory Screening in Kinase or Antiproliferative Panels

The benzothiazole-cyanobenzamide chemotype has demonstrated activity across multiple kinase targets (CK-1δ, VEGFR-2, EGFR) and cancer cell lines . CAS 864975-96-2 may be considered for inclusion in exploratory screening panels where the goal is de novo hit identification rather than hypothesis-driven selection based on known activity. Users must recognize that this is a truly exploratory application with no pre-existing activity data to guide expected outcomes. Inclusion should be paired with structurally related analogs (e.g., 6-chloro and N3-methyl variants) to enable internal SAR generation. Results from such screening would constitute the first publicly available activity data for this compound.

Chemical Probe Development Requiring a Unique Substitution Pattern

The specific combination of 6-bromo, N3-(2-methoxyethyl), and 4-cyanobenzamide substituents defines a chemical space not represented by commercially characterized analogs . This compound may serve as a starting point for chemical probe development when the target hypothesis specifically requires this substitution pattern—for example, when computational modeling predicts favorable interactions mediated by the 2-methoxyethyl chain or the 4-cyanobenzamide moiety. De novo synthesis, purification, and characterization are strongly recommended prior to biological testing, given the absence of published QC documentation.

SAR Expansion Around the N3-(2-Methoxyethyl) Substituent

The N3-(2-methoxyethyl) group is a distinguishing feature relative to most characterized benzothiazole-cyanobenzamide analogs, which typically bear N3-methyl or N3-hydrogen substitutions . This compound can serve as a key member of a systematic SAR series exploring the impact of N3-alkoxyalkyl substitution on target engagement, cellular permeability, and metabolic stability. When procured alongside the N3-methyl analog ((E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide) and the N3-hydrogen parent, the series enables isolation of the N3-substituent effect. All comparative data must be generated de novo.

Method Development and Assay Validation

Given its defined chemical structure and availability through the MLSMR library network (MLS000084503) , this compound may be suitable for use as a chemical standard in analytical method development (LC-MS, HPLC) or as a control compound in assay validation studies where a benzothiazole-containing small molecule with a defined molecular weight (416.29 g/mol) is required. Users must perform independent purity verification before use as a quantitative standard.

Quote Request

Request a Quote for (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.